molecular formula C18H14F4O2 B5864444 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one

Cat. No.: B5864444
M. Wt: 338.3 g/mol
InChI Key: OJVMLNDKJNYIBG-HWKANZROSA-N
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Description

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a prop-1-enyl group

Properties

IUPAC Name

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4O2/c1-3-5-12-14(19)16(21)18(17(22)15(12)20)24-11-8-6-10(7-9-11)13(23)4-2/h3,5-9H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVMLNDKJNYIBG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one typically involves multiple steps, including the use of fluorinated intermediates and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require precise control of reaction parameters such as temperature, pressure, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or other substitution reactions can be performed using reagents like halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical stability and reactivity make it useful in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and the environment in which it is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]propan-1-one stands out due to its multiple fluorine atoms and the presence of a prop-1-enyl group. Similar compounds include:

  • 2,3,5,6-Tetrafluoroterephthalyl alcohol
  • 2,3,5,6-Tetrafluoro-1,4-benzenediol
  • 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the unique properties of this compound .

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